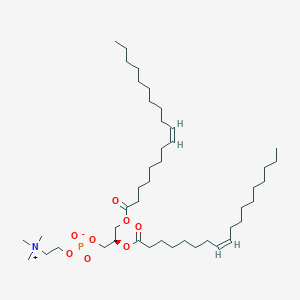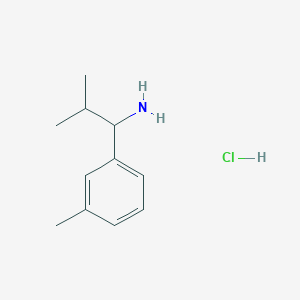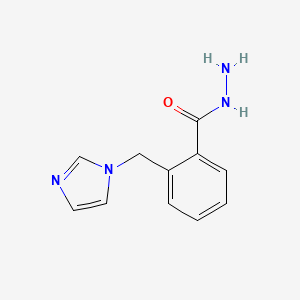
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide is an organic compound that combines the structural features of benzoic acid, imidazole, and hydrazide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring and hydrazide group in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide typically involves multiple steps:
-
Formation of 2-(1H-imidazol-1-ylmethyl)benzoic acid
Starting Materials: Benzoic acid and imidazole.
Reaction: The benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The resulting benzoic acid chloride is then reacted with imidazole in the presence of a base such as triethylamine to form 2-(1H-imidazol-1-ylmethyl)benzoic acid.
-
Conversion to Hydrazide
Starting Materials: 2-(1H-imidazol-1-ylmethyl)benzoic acid and hydrazine hydrate.
Reaction: The 2-(1H-imidazol-1-ylmethyl)benzoic acid is reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The imidazole ring can undergo oxidation reactions, potentially forming N-oxides.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The hydrazide group can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the hydrazide group.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The imidazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: The hydrazide group can interact with enzymes, potentially inhibiting their activity.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and enzyme inhibitory properties.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide exerts its effects is likely multifaceted:
Molecular Targets: The imidazole ring can interact with metal ions and proteins, while the hydrazide group can form hydrogen bonds with biological molecules.
Pathways Involved: The compound may inhibit enzymes by binding to their active sites, disrupting normal metabolic processes. It may also interact with DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-ylmethyl)benzoic acid: Lacks the hydrazide group, potentially less reactive in certain biological contexts.
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring in a different position, affecting its reactivity and biological activity.
Benzoic acid hydrazide: Lacks the imidazole ring, which may reduce its potential for metal coordination and enzyme inhibition.
Uniqueness
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide is unique due to the combination of the imidazole ring and hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143426-45-3 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c12-14-11(16)10-4-2-1-3-9(10)7-15-6-5-13-8-15/h1-6,8H,7,12H2,(H,14,16) |
InChI Key |
OTIVBBAIXSSTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
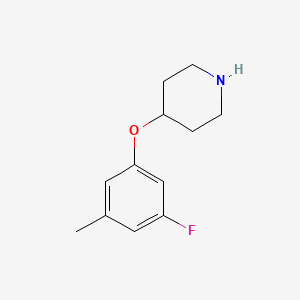
![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)

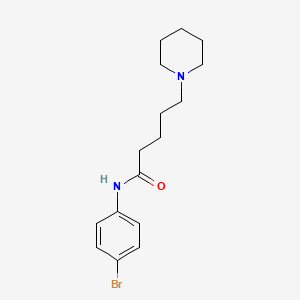

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)
